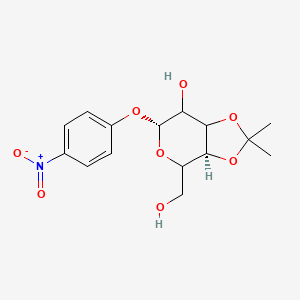
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside: is a chemical compound widely used in biochemical research. It serves as a chromogenic substrate for the detection and quantification of glycosidase enzyme activity. The compound’s molecular formula is C15H19NO8, and it has a molecular weight of 341.31 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure selective protection and substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These enzymes cleave the glycosidic bond, releasing p-nitrophenol, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Hydrolysis: Glycosidases such as alpha-galactosidases, beta-glucosidases, and beta-galactosidases are commonly used to catalyze the hydrolysis of this compound.
Protection and Deprotection: Acid catalysts like hydrochloric acid or sulfuric acid are used for the protection and deprotection steps during synthesis.
Major Products: The major product formed from the hydrolysis of this compound is p-nitrophenol, which exhibits absorbance at a specific wavelength, allowing for quantitative analysis of enzyme activity .
Applications De Recherche Scientifique
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside is extensively used in various fields of scientific research:
Mécanisme D'action
The mechanism of action of P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside involves the enzymatic hydrolysis of the glycosidic bond by glycosidases. This reaction results in the release of p-nitrophenol, which can be measured spectrophotometrically. The enzymatic activity can be quantified based on the absorbance of p-nitrophenol at a specific wavelength .
Comparaison Avec Des Composés Similaires
P-Nitrophenyl alpha-D-galactopyranoside: This compound is similar in structure but lacks the isopropylidene protection groups.
P-Nitrophenyl beta-D-galactopyranoside: Another similar compound used for detecting beta-galactosidase activity.
Uniqueness: P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its isopropylidene protection groups, which provide stability and selectivity in enzymatic reactions. This makes it particularly useful in studying specific glycosidases and their inhibitors .
Propriétés
Formule moléculaire |
C15H19NO8 |
|---|---|
Poids moléculaire |
341.31 g/mol |
Nom IUPAC |
(3aS,6R)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10?,11?,12-,13?,14-/m0/s1 |
Clé InChI |
FMELJKWGVVVNFM-GPCCPQHFSA-N |
SMILES isomérique |
CC1(O[C@H]2C(O[C@@H](C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C |
SMILES canonique |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)
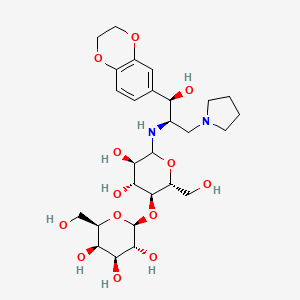
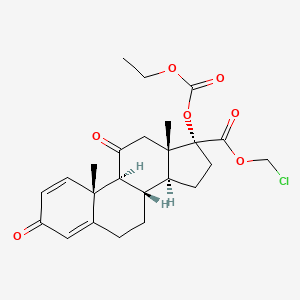
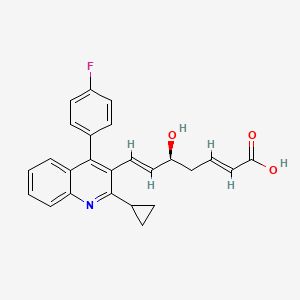
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
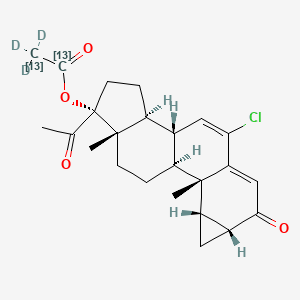

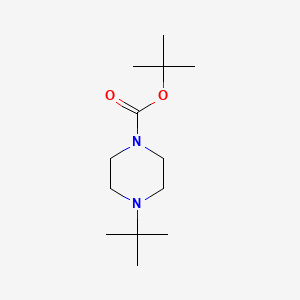
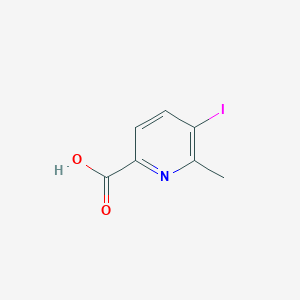
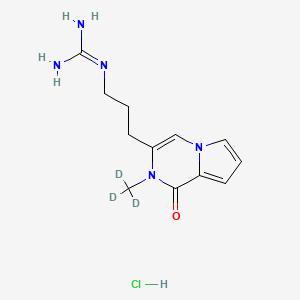
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)
